![molecular formula C14H10O4 B026260 Furomollugin CAS No. 61658-41-1](/img/structure/B26260.png)
Furomollugin
Overview
Description
Synthesis Analysis
The synthesis of Furomollugin and its analogs involves a novel and efficient methodology using the ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins. This process provides a rapid route for synthesizing a variety of dihydronaphtho[1,2-b]furans and naphtho[1,2-b]furans bearing different substituents, including this compound, in only 2 steps (Xia & Lee, 2013).
Molecular Structure Analysis
The molecular structure of this compound, characterized as methyl 5-hydroxynaphtho[1,2-b]furan-4-carboxylate, was isolated from ligroin extracts of Galium mollugo L. This structure was synthesized through a reaction of 1,4-dihydroxy-2-naphthoic acid with glycol-aldehyde and sulfuric acid, followed by methylation with diazomethane (Schildknecht & Straub, 1976).
Chemical Reactions and Properties
This compound undergoes a series of chemical reactions that lead to the synthesis of 3-hydroxymollugin and 3-methoxymollugin, demonstrating the compound's ability to participate in complex chemical transformations. These reactions include the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in ring contraction and the formation of various analogs (Sastry et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as its blue fluorescence under UV light, are indicative of its unique structural features. The fluorescent nature of this compound is a key physical property that aids in its identification and characterization in various studies (Schildknecht & Straub, 1976).
Chemical Properties Analysis
The chemical properties of this compound, including its antioxidant and antibacterial activities, have been evaluated through diverse analogs synthesized via ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition. These studies show that this compound analogs possess effective antioxidant power, with certain compounds exhibiting high antibacterial activity against both gram-positive and gram-negative bacteria (Xia et al., 2014).
Scientific Research Applications
Pharmaceutical Development : Furomollugin and its analogs have been a focus in developing novel pharmaceuticals. For instance, synthetic routes to natural products like psoracorylifols and this compound have potential applications in pharmaceuticals (Dong, 2016).
Disease Treatment : Research indicates that this compound exhibits inhibitory effects on passive cutaneous anaphylaxis and protects against mast cell degranulation in rats. It also shows considerable activity against lymphoid leukemia in mice (Gupta et al., 1999).
Antioxidant and Antibacterial Properties : this compound and its analogs display effective antioxidant power and antibacterial activities, with specific compounds showing high activity against both gram-negative and gram-positive bacteria (Xia et al., 2014).
Hepatitis B Research : this compound has been found to suppress the secretion of hepatitis B surface antigen (HBsAg) in human hepatoma Hep3B cells with minimal impact on cell viability, indicating potential applications in hepatitis B treatment (Ho et al., 1996).
Synthesis Advancements : A novel and efficient synthesis of dihydronaphtho[1,2-b]furans, relevant to the production of this compound, has been developed. This advancement provides a basis for rational design of furin inhibitors for treating diseases like cancer and infections (Xia & Lee, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of this compound are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .
Mode of Action
This compound interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .
Biochemical Pathways
The antioxidant activity of this compound primarily affects the oxidative stress pathways. By scavenging ROS, this compound can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .
Pharmacokinetics
Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, this compound has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .
properties
IUPAC Name |
methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCYWCHKTNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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